BenchChemオンラインストアへようこそ!

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride

mGlu1 negative allosteric modulator CNS drug discovery isosteric replacement

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (CAS 2306246-19-3) is a stereochemically defined bicyclic diamine building block belonging to the octahydropyrrolo[3,4-c]pyrrole scaffold class. This rigid, saturated heterocyclic core has been validated across multiple CNS and anti-infective drug discovery programs, serving as a privileged isosteric replacement for piperazine rings in medicinal chemistry campaigns.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B13905313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CC2CNCC2C1.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1
InChIKeyNQSFFBGSZKBOTL-GPJOBVNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: Procurement-Grade Building Block for CNS-Focused Drug Discovery Scaffolds


trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (CAS 2306246-19-3) is a stereochemically defined bicyclic diamine building block belonging to the octahydropyrrolo[3,4-c]pyrrole scaffold class. This rigid, saturated heterocyclic core has been validated across multiple CNS and anti-infective drug discovery programs, serving as a privileged isosteric replacement for piperazine rings in medicinal chemistry campaigns [1]. The dihydrochloride salt form (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) provides enhanced aqueous solubility and handling convenience relative to the free base (CAS 86732-28-7), making it directly suitable for parallel synthesis and library production workflows . The trans configuration at the ring junction (3aR,6aR absolute stereochemistry) distinguishes this compound from the corresponding cis diastereomer (CAS 1338729-66-0), imparting distinct three-dimensional geometry that influences downstream target engagement profiles when incorporated into final bioactive molecules [2].

Why trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride Cannot Be Freely Substituted by In-Class Analogs


The octahydropyrrolo[3,4-c]pyrrole scaffold exhibits pronounced stereochemistry-dependent pharmacological outcomes that preclude indiscriminate analog substitution. Direct head-to-head evidence from mGlu1 negative allosteric modulator (NAM) programs demonstrates that replacing a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole core yielded a greater than 7-fold improvement in potency (IC₅₀ shift from ~620 nM to 85 nM for the matched-pair comparator) [1]. Furthermore, the trans vs. cis stereochemistry at the ring junction governs the spatial orientation of substituents on the two nitrogen atoms, a critical determinant of target selectivity as documented in α4β2/α7 nAChR ligand programs where simple N-substitution patterns on the octahydropyrrolo[3,4-c]pyrrole scaffold could switch subtype selectivity between receptor isoforms [2]. Substituting the trans-2-methyl variant with the cis diastereomer (CAS 1338729-66-0) or the unsubstituted parent scaffold (CAS 5840-00-6) would alter the three-dimensional presentation of downstream pharmacophoric elements, introducing uncontrolled variables into SAR campaigns and compromising reproducibility in lead optimization workflows [3].

Quantitative Differentiation Evidence for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride Versus Closest Comparators


Scaffold Replacement: Octahydropyrrolo[3,4-c]pyrrole vs. Piperazine in mGlu1 NAM Potency

In a matched-pair comparison within an mGlu1 NAM program, direct replacement of the piperazine ring of hit compound 1 with the octahydropyrrolo[3,4-c]pyrrole scaffold yielded compound 8, which exhibited greater than 7-fold improvement in functional potency (IC₅₀ 85 nM vs. ~620 nM for the piperazine parent) in a calcium mobilization assay using cells expressing human mGlu1 [1]. Additionally, selectivity against the closely related rat mGlu5 receptor was substantially improved for compound 8 (rmGlu5 IC₅₀ = 3,360 nM, %Glu Max = 1.1% at 30 μM), representing a ~40-fold selectivity window versus the primary mGlu1 target [2]. This scaffold replacement also conferred improved lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP) compared to the piperazine progenitor, a key parameter for CNS drug-likeness optimization [3].

mGlu1 negative allosteric modulator CNS drug discovery isosteric replacement

Physicochemical Differentiation: Octahydropyrrolo[3,4-c]pyrrole LogP vs. Piperazine

The octahydropyrrolo[3,4-c]pyrrole core (C₆H₁₂N₂, MW 112.17) displays a predicted ACD/LogP of −0.51, which is approximately 1.3 log units lower than the predicted LogP of piperazine (predicted LogP ≈ +0.8 to +1.0 for N-substituted piperazines) . For the 2-methyl substituted variant (free base C₇H₁₄N₂), the calculated logP is approximately −0.33, still substantially more polar than equivalently substituted piperazine analogs [1]. This intrinsic polarity advantage positions the octahydropyrrolo[3,4-c]pyrrole scaffold favorably within CNS multiparameter optimization (MPO) scoring frameworks (desirable cLogP range: 1–3), where piperazine-containing leads frequently exceed the upper LogP threshold and require additional polar functionality to achieve acceptable CNS drug-like properties [2].

physicochemical property CNS MPO scoring LogP optimization

Antimicrobial Application Breadth: 2-Methyl-octahydropyrrolo[3,4-c]pyrrole Derivatives vs. Mono-functional Amine Building Blocks

2-Methyl-octahydropyrrolo[3,4-c]pyrrole serves as a key reagent in the synthesis of at least two mechanistically distinct classes of antibacterial agents: (i) novel aryl-substituted urea derivatives exhibiting antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria and fungi, with reported MIC values in the low micromolar range ; and (ii) 3-hydroxyquinazoline-2,4-dione antibacterial agents, a class of DNA gyrase/topoisomerase IV inhibitors exemplified by clinical candidates such as PD 0305970, which demonstrated outstanding in vitro and in vivo activities against multidrug-resistant Gram-positive and fastidious organism groups [1]. In contrast, simple mono-functional amine building blocks such as pyrrolidine or piperidine require additional synthetic steps to install a second functionalization handle, reducing both synthetic efficiency and the diversity of accessible chemotypes .

antimicrobial resistance DNA gyrase inhibitor broad-spectrum antibacterial

Stereochemical Impact on Receptor Subtype Selectivity: nAChR α4β2 vs. α7 Switching

The octahydropyrrolo[3,4-c]pyrrole scaffold has been validated as a diamine platform where simple N-substitution patterns can switch selectivity between the α4β2 and α7 nicotinic acetylcholine receptor (nAChR) subtypes—two therapeutically relevant but pharmacologically distinct CNS targets [1]. This subtype-switching property is a direct consequence of the rigid bicyclic geometry of the scaffold, which constrains the spatial relationship between the two nitrogen substituents in a manner not achievable with flexible acyclic diamines or monocyclic piperazine rings [2]. The trans configuration of the 2-methyl substituent on the octahydropyrrolo[3,4-c]pyrrole core further influences this spatial orientation; the corresponding cis diastereomer would present the methyl group in a different vector relative to the 5-position substituent, potentially altering subtype selectivity profiles [3].

nicotinic acetylcholine receptor subtype selectivity CNS ligand design

Clinical Translation Track Record: Octahydropyrrolo[3,4-c]pyrrole-Derived Candidates vs. Piperazine-Derived Comparators

Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have progressed to human clinical trials, most notably JNJ-42847922 (Seltorexant), a selective orexin-2 receptor (OX2R) antagonist that advanced to Phase 2/3 clinical development for the treatment of insomnia and major depressive disorder [1]. JNJ-42847922 demonstrated an approximate 2-log (~100-fold) selectivity ratio for OX2R versus OX1R (pKi values of 8.0–8.1 for human and rat OX2R), and in healthy human subjects, single ascending doses increased somnolence with a favorable pharmacokinetic and safety profile [2]. This clinical translation success distinguishes the octahydropyrrolo[3,4-c]pyrrole scaffold from many piperazine-based orexin antagonists, which have generally shown less favorable selectivity profiles or encountered development challenges related to off-target pharmacology .

clinical candidate orexin receptor antagonist insomnia treatment

Diastereomeric Purity Requirement: trans vs. cis Selectivity in Asymmetric Synthesis Applications

The octahydropyrrolo[3,4-c]pyrrole scaffold has been employed in silver(I)-catalyzed atroposelective desymmetrization reactions to generate enantioenriched derivatives with defined axial chirality [1]. In such stereoselective transformations, the ring junction stereochemistry of the starting material directly determines the stereochemical outcome of the product. The trans-configured 2-methyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride (3aR,6aR) provides a distinct spatial orientation of the N-methyl group relative to the ring junction compared to the cis diastereomer (3aR,6aS, CAS 1338729-66-0), with the trans configuration establishing a different dihedral angle between the two pyrrolidine rings that can influence both reactivity and stereoselectivity in downstream transformations . Commercially, the trans diastereomer is less widely available than the racemic cis form, with the trans-specific CAS 2306246-19-3 offered by a limited number of specialty suppliers at typical purities of 97%, compared to the more commonly stocked cis/racemic variants available at 95% purity .

asymmetric synthesis chiral building block diastereomeric purity

High-Impact Application Scenarios for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride in Drug Discovery and Chemical Biology


CNS GPCR Lead Optimization: mGlu1 NAM and Orexin Receptor Antagonist Programs

For medicinal chemistry teams pursuing CNS-penetrant GPCR modulators, trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride provides the core scaffold for constructing potent, selective ligands. The mGlu1 NAM program at Vanderbilt demonstrated that this scaffold confers a ≥7-fold potency advantage over piperazine isosteres (compound 8 IC₅₀ = 85 nM) while maintaining acceptable CNS drug-like properties [1]. Similarly, the orexin-2 antagonist program at Janssen used this scaffold to develop JNJ-42847922 (Seltorexant), a clinical-stage insomnia candidate with ~100-fold OX2R/OX1R selectivity [2]. The ready-to-use dihydrochloride salt form enables direct incorporation into parallel amide coupling or reductive amination workflows without additional salt conversion steps.

Antimicrobial Resistance: Synthesis of DNA Gyrase Inhibitor Libraries

The bifunctional nature of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride makes it an ideal starting material for constructing focused libraries of 3-hydroxyquinazoline-2,4-dione DNA gyrase/topoisomerase IV inhibitors, a validated antibacterial class with activity against multidrug-resistant Gram-positive organisms including MRSA and quinolone-resistant strains [1]. The compound's dual secondary amine functionality allows sequential, orthogonal derivatization to explore SAR at both the N2 and N5 positions, maximizing library diversity per gram of procured building block. Published MIC values for optimized derivatives in this class reach the low micromolar range against E. coli and S. aureus [2].

Neuroscience Tool Compound Generation: α7 and α4β2 nAChR Selective Ligands

The octahydropyrrolo[3,4-c]pyrrole scaffold is uniquely capable of delivering either α4β2-selective or α7-selective nAChR ligands through simple N-substitution pattern variation, as demonstrated by Bunnelle et al. [1]. This 'scaffold-switching' property is not observed with piperazine or acyclic diamine cores. For neuroscience groups generating tool compounds to dissect cholinergic signaling pathways, procuring the trans-2-methyl variant provides a stereochemically defined entry point that ensures consistent SAR relationships across compound series. The known clinical PET tracer [¹¹C]A-582941, derived from this scaffold, further validates its utility in translational neuroimaging applications [2].

Antiviral Discovery: CCR5 Antagonist Scaffold Construction

Patent literature (US 7,625,905) explicitly describes octahydropyrrolo[3,4-c]pyrrole derivatives as CCR5 receptor antagonists with potential utility in HIV-1 infection treatment by blocking viral entry into host cells [1]. The trans-2-methyl substitution pattern on this scaffold provides a defined vector for introducing the lipophilic aromatic substituents typically required for CCR5 binding pocket occupancy. For antiviral drug discovery groups, the dihydrochloride salt offers advantages in high-throughput chemistry workflows where aqueous solubility of the building block is rate-limiting [2].

Quote Request

Request a Quote for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.